sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
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Overview
Description
Sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, amino, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the indolizino[1,2-b]quinoline core through a series of cyclization reactions. Subsequent steps include the introduction of hydroxyl and amino groups through nucleophilic substitution and reduction reactions. The final step involves the addition of the sodium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce secondary or tertiary alcohols.
Scientific Research Applications
Sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used as a probe to study cellular processes and molecular interactions.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- Sodium;2-[1-[[bis(methyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
- Sodium;2-[1-[[bis(ethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
Uniqueness
The uniqueness of sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate lies in its deuterium-substituted amino groups, which can enhance its stability and alter its biological activity compared to similar compounds with non-deuterated amino groups.
Properties
Molecular Formula |
C23H24N3NaO6 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
InChI |
InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/i2D3,3D3; |
InChI Key |
MKNSEUWGSSBVQF-HVTBMTIBSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC(=C(C4=O)CO)C(CC)(C(=O)[O-])O)C3=N2)O)C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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